molecular formula C18H23N3O2S B2705191 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 946200-03-9

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2705191
CAS No.: 946200-03-9
M. Wt: 345.46
InChI Key: UGRCJCQZOPZBNB-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Thieno[3,2-b]pyrrole Bioisosteric Analogues

Thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole compounds, as potential bioisosteres of N,N-dimethyltryptamine, have been synthesized and evaluated for their hallucinogen-like activity and serotonin receptor affinity. Although these compounds did not substitute for LSD or DOI in rats, they fully substituted for the 5-HT1A agonist LY293284, indicating activation of the 5-HT1A receptor. This suggests that thiophene-based compounds might serve as potent bioisosteres for compounds binding to the serotonin 5-HT1A receptor, but not as replacements for compounds with LSD-like effects that bind to 5-HT2 receptor subtypes (J. Blair et al., 1999).

Fluorescent Probes for Metal Ions

Polythiophene-based conjugated polymers, incorporating dimethylaminoethyl groups, have been synthesized and demonstrated high selectivity and sensitivity towards Hg2+ and Cu2+ ions in aqueous solutions. These polymers leverage electrostatic effects and complexation mechanisms for metal ion detection, suggesting potential applications in environmental monitoring and chemical sensing (Chaoxia Guo et al., 2014).

Antidiabetic and Anti-inflammatory Activities

Novel Mannich base derivatives containing the dimethylaminoethyl and thiophene moieties have been synthesized and evaluated for their antidiabetic and anti-inflammatory activities. The compounds demonstrated significant reductions in blood glucose levels and inflammation in animal models, highlighting their potential therapeutic applications in treating diabetes and inflammation (C. Gopi et al., 2018).

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-21(2)16(15-9-11-24-13-15)12-20-18(23)17(22)19-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRCJCQZOPZBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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